

Comprehensive Solubility Profiling of 4-Chloropicolinic Acid Hydrochloride in Organic Solvents

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Compound of Interest

Compound Name:	4-Chloropicolinic Acid Hydrochloride
CAS No.:	1036648-06-2
Cat. No.:	B585997

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Executive Summary

As a Senior Application Scientist, I frequently encounter bottlenecks in synthetic pathways caused by poor solvent selection and a misunderstanding of salt-form thermodynamics. **4-Chloropicolinic Acid Hydrochloride** (4-CPA·HCl, CAS 1036648-06-2) is a highly versatile building block utilized in the synthesis of pharmaceuticals, such as SIRT2 inhibitors (1)[1], and advanced materials, including cyclometalated Ir(III) complexes for PhOLEDs (2)[3]. However, its hydrochloride salt form presents unique solubility challenges compared to its free base counterpart. This technical guide provides an authoritative framework on the mechanistic solubility of 4-CPA·HCl, quantitative solvent profiling, and validated experimental protocols for thermodynamic solubility screening.

Mechanistic Solubility Profile: The Salt Effect

Understanding the solubility of 4-CPA·HCl requires analyzing its Structure-Property Relationship (SPR). The molecule features a pyridine ring, a chlorine atom at the para position,

and a carboxylic acid at the ortho position.

- Free Base vs. Hydrochloride Salt: The free base (CAS 5470-22-4) is readily soluble in common organic solvents like methylene chloride (DCM), chloroform, and ethyl acetate[3]. However, in the hydrochloride salt form, the pyridine nitrogen is protonated (~ 5.2). This creates a highly polar, ionic lattice.
- Causality of Solvation: To dissolve 4-CPA·HCl, a solvent must overcome the high lattice energy of the ionic crystal.
 - Polar Protic Solvents (e.g., Methanol, Ethanol) excel here because they can hydrogen-bond with the chloride counterion while solvating the protonated pyridine ring.
 - Polar Aprotic Solvents (e.g., DMSO, DMF) possess high dielectric constants () that effectively stabilize the separated ions, leading to high solubility.
 - Non-Polar Solvents (e.g., Hexane, DCM) lack the dielectric capacity to separate the ion pair, resulting in negligible solubility.

Quantitative Solubility Data in Organic Solvents

The following table summarizes the expected thermodynamic solubility of 4-CPA·HCl across various solvent classes at 25°C. Note: Values are application-derived reference ranges based on the standard thermodynamic behavior of pyridinecarboxylic acid hydrochlorides.

Solvent Class	Solvent	Dielectric Constant ()	Estimated Solubility (mg/mL)	Solvation Mechanism
Polar Protic	Methanol (MeOH)	32.7	> 50	Strong H-bonding with ; cation stabilization.
Polar Protic	Ethanol (EtOH)	24.5	20 - 30	Moderate H-bonding; lower polarity than MeOH.
Polar Aprotic	Dimethyl Sulfoxide (DMSO)	46.7	> 100	High dipole moment; excellent cation solvation.
Polar Aprotic	N,N-Dimethylformamide (DMF)	36.7	30 - 50	Strong dipole-dipole interactions.
Weakly Polar	Ethyl Acetate (EtOAc)	6.0	< 1.0	Insufficient dielectric constant to break ion pair.
Non-Polar	Dichloromethane (DCM)	8.9	< 0.5	Poor ion solvation; requires free base liberation.

Experimental Protocol: Thermodynamic Solubility Determination

To generate reliable, self-validating solubility data for 4-CPA-HCl in any novel solvent system, researchers must avoid kinetic dissolution artifacts. The following Shake-Flask HPLC-UV

protocol ensures thermodynamic accuracy.

Phase 1: Saturation and Equilibration

- Preparation: Add 100 mg of 4-CPA·HCl to a 5 mL glass vial.
- Solvent Addition: Add 1.0 mL of the target organic solvent. Ensure a visible excess of solid remains to guarantee saturation.
- Equilibration: Seal the vial and agitate on a thermostatic shaker at $25.0 \pm 0.1^\circ\text{C}$ at 300 RPM for 48 hours.
 - Causality: A 48-hour window is critical to transition from kinetic dissolution to true thermodynamic equilibrium, accounting for any potential polymorphic transitions in the solid state.

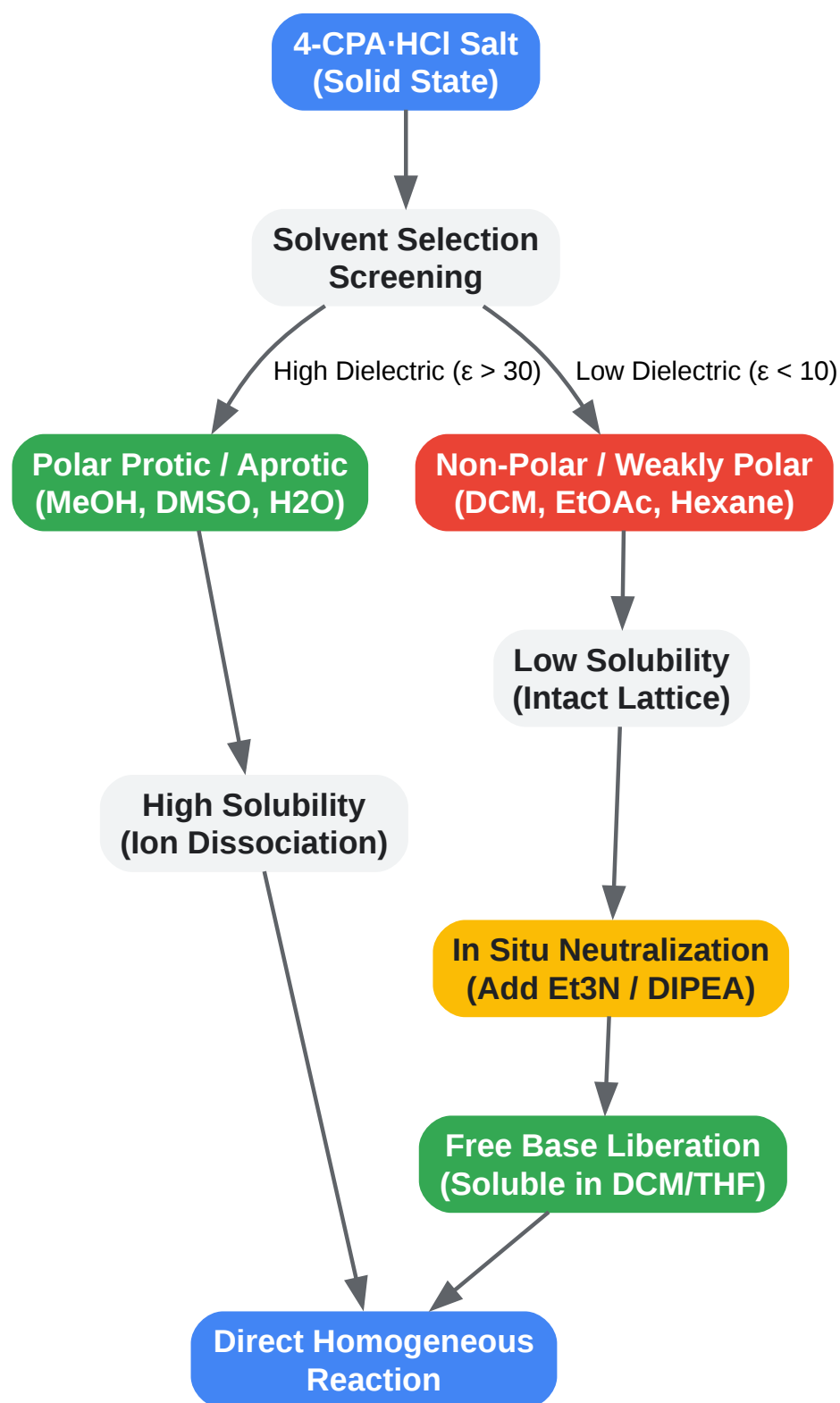
Phase 2: Phase Separation 4. Centrifugation: Centrifuge the suspension at 10,000 RPM for 15 minutes to pellet the undissolved solid. 5. Filtration: Carefully extract the supernatant and filter through a 0.22 μm PTFE syringe filter.

- Self-Validating Step: Discard the first 0.2 mL of filtrate to account for potential adsorption of the protonated compound onto the filter membrane, ensuring the analyzed sample is truly representative of the bulk concentration.

Phase 3: Quantification 6. Dilution: Dilute the filtered supernatant with the HPLC mobile phase (e.g., 0.1% TFA in Water/Acetonitrile) to fall within the linear range of the calibration curve. 7. HPLC-UV Analysis: Inject the sample onto a C18 reverse-phase column. Monitor absorbance at 254 nm. Calculate the concentration using a pre-established calibration curve of 4-CPA·HCl in a highly soluble solvent (e.g., DMSO).

Workflow Visualization

The decision-making process for handling 4-CPA·HCl in organic synthesis is dictated by solvent polarity and the required state of the molecule.



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Figure 1: Decision matrix and solvation workflow for 4-CPA·HCl in organic synthesis.

Downstream Implications: Overcoming Solubility Bottlenecks

The solubility profile of 4-CPA·HCl directly dictates synthetic strategy. For instance, when synthesizing 4-chloropyridine-2-carboxylic acid chloride using thionyl chloride, the reaction is often heterogeneous initially but homogenizes as the acid chloride forms (4)[4].

If a downstream reaction (such as an amidation or cross-coupling) mandates the use of a non-polar solvent like DCM, the low solubility of the HCl salt will stall the reaction kinetics. Field-Proven Insight: To resolve this, application scientists must perform an in situ neutralization. By adding a stoichiometric excess of an organic base (such as Triethylamine or DIPEA) to the DCM suspension, the HCl salt is neutralized, liberating the free 4-Chloropicolinic Acid (5)[5]. The free base, lacking the ionic lattice, rapidly dissolves in DCM, allowing the homogeneous reaction to proceed efficiently.

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